(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one
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Overview
Description
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one is a chiral compound with significant potential in various scientific fields. Its unique structure, featuring a trifluoromethyl group and an indanone core, makes it an interesting subject for research in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one typically involves asymmetric catalytic methods. One efficient approach is the direct catalytic asymmetric synthesis of α-chiral primary amines. This method utilizes biomimetic chemocatalysis inspired by enzymatic transaminations, providing a straightforward and atom-economical route to access chiral primary amines .
Industrial Production Methods
Industrial production of this compound may involve large-scale asymmetric hydrogenation processes. These methods are designed to be cost-effective and scalable, ensuring high yields and enantiomeric purity. The use of flow microreactor systems can enhance the efficiency and sustainability of the production process .
Chemical Reactions Analysis
Types of Reactions
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: Ambient catalyst-free oxidation reactions using water radical cations.
Reduction: Asymmetric hydrogenation and transfer hydrogenation.
Substitution: Nucleophilic substitution reactions involving common reagents like NaOH and NaCN.
Common Reagents and Conditions
Oxidation: Water radical cations in microdroplets.
Reduction: Hydrogen gas with chiral catalysts.
Substitution: Sodium hydroxide and sodium cyanide.
Major Products
The major products formed from these reactions include various chiral amines, esters, and substituted indanones, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and chiral ligands.
Biology: Investigated for its potential as a biochemical probe and enzyme inhibitor.
Medicine: Explored for its therapeutic potential in drug development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of advanced materials and specialty chemicals.
Mechanism of Action
The mechanism of action of (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances its binding affinity and selectivity towards certain enzymes and receptors, leading to its biological effects. The compound’s unique structure allows it to participate in various biochemical processes, including enzyme inhibition and receptor modulation .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
Compared to similar compounds, (2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one stands out due to its trifluoromethyl group, which imparts unique chemical and biological properties. This group enhances the compound’s stability, lipophilicity, and binding affinity, making it a valuable molecule for various applications in research and industry.
Biological Activity
(2S)-2-[(1S)-1-Amino-2,2,2-trifluoroethyl]-2,3-dihydro-1H-inden-1-one, also known by its CAS number 341965-79-5, is a compound of interest due to its unique structural features and potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological activities, mechanisms of action, and relevant case studies.
The chemical formula for this compound is C11H10F3NO. This compound features a trifluoroethyl group which may contribute to its biological interactions.
Research indicates that compounds with similar structures often interact with various biological targets including receptors and enzymes. Notably, the presence of the amino group suggests potential interactions with neurotransmitter systems and enzyme inhibition pathways.
Pharmacological Effects
Several studies have documented the pharmacological effects of this compound:
- Antidepressant Activity : Initial findings suggest that compounds containing similar indene structures exhibit antidepressant-like effects in animal models. The mechanism may involve modulation of serotonin and norepinephrine levels.
- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from oxidative stress and apoptosis, possibly through antioxidant mechanisms.
- Anticancer Potential : Research has indicated that certain indene derivatives can inhibit tumor growth by inducing apoptosis in cancer cells. The specific activity of this compound in this regard remains to be fully elucidated.
Case Studies
A few notable studies highlight the biological activity of related compounds:
Study | Findings |
---|---|
Study 1 | Investigated the neuroprotective effects of similar indene derivatives in a rat model of Parkinson's disease. Results showed significant reduction in neuronal loss and improvement in motor function. |
Study 2 | Evaluated the antidepressant-like effects of compounds with trifluoroethyl groups in mice. The study found increased levels of serotonin and norepinephrine in treated subjects compared to controls. |
Study 3 | Focused on the anticancer activity of indene derivatives against breast cancer cell lines. The study reported a dose-dependent inhibition of cell proliferation and induction of apoptosis. |
Properties
IUPAC Name |
(2S)-2-[(1S)-1-amino-2,2,2-trifluoroethyl]-2,3-dihydroinden-1-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3NO/c12-11(13,14)10(15)8-5-6-3-1-2-4-7(6)9(8)16/h1-4,8,10H,5,15H2/t8-,10+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOYRXIFPAMMXMH-SCZZXKLOSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)C2=CC=CC=C21)C(C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](C(=O)C2=CC=CC=C21)[C@@H](C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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